

Spectroscopic Profile of cis-3-Nonene: A Technical Guide

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Compound of Interest

Compound Name: *cis-3-Nonene*

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This technical guide provides a comprehensive overview of the spectroscopic data for **cis-3-Nonene** (CAS No. 20237-46-1), a nine-carbon alkene with a cis-configured double bond between the third and fourth carbon atoms. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear, tabular format for ease of comparison. Detailed experimental protocols for acquiring such spectra are also provided, along with a visual workflow for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from the ^1H NMR, ^{13}C NMR, IR, and Mass Spectra of **cis-3-Nonene**.

^1H Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the unavailability of a publicly accessible, fully assigned experimental ^1H NMR spectrum for **cis-3-Nonene**, the following table presents predicted chemical shifts (δ) and multiplicities based on standard empirical models for alkenes. The coupling constants (J) are typical for vicinal protons in a cis-alkene.

Proton Assignment	Predicted Chemical Shift (ppm)	Multiplicity	Coupling Constant (J) in Hz
H1, H9 (CH ₃)	0.90	Triplet	~7.2
H2, H8 (CH ₂)	1.35	Sextet	~7.4
H5, H6 (CH ₂)	1.28	Multiplet	-
H4, H7 (Allylic CH ₂)	2.05	Multiplet	-
H3 (Olefinic CH)	5.35	Multiplet	-

Note: Predicted data should be used as an estimation and may differ from experimental values.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum was reported by J.W. De Haan and L.J. Van De Ven in Organic Magnetic Resonance, 5, 147 (1973).[\[1\]](#)

Carbon Assignment	Chemical Shift (δ) in ppm
C1	14.2
C2	23.1
C3	131.0
C4	124.6
C5	29.5
C6	32.1
C7	22.8
C8	14.0
C9	20.7

Source: SpectraBase[\[1\]](#)

Infrared (IR) Spectroscopy

The following are the major absorption bands observed in the gas-phase infrared spectrum of **cis-3-Nonene**.

Wavenumber (cm ⁻¹)	Intensity	Vibrational Assignment
~3020	Medium	=C-H Stretch
2960 - 2850	Strong	C-H Stretch (Alkyl)
~1655	Medium	C=C Stretch (cis-Alkene)
~1465	Medium	C-H Bend (CH ₂)
~720	Medium	=C-H Bend (cis-Alkene, Out-of-Plane)

Source: NIST WebBook[2]

Mass Spectrometry (MS)

The mass spectrum was obtained by electron ionization (EI). The table below lists the major fragments by their mass-to-charge ratio (m/z) and relative intensity.

m/z	Relative Intensity (%)	Possible Fragment Ion
126	15	[M] ⁺ (Molecular Ion)
97	20	[M - C ₂ H ₅] ⁺
83	35	[M - C ₃ H ₇] ⁺
69	80	[C ₅ H ₉] ⁺
55	100	[C ₄ H ₇] ⁺ (Base Peak)
41	95	[C ₃ H ₅] ⁺

Source: NIST WebBook[2]

Experimental Protocols

The following sections provide detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of **cis-3-Nonene** (typically 5-25 mg for ^1H NMR, 20-100 mg for ^{13}C NMR) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3) in a standard 5 mm NMR tube. The solution must be homogeneous and free of particulate matter.

Instrumentation and Acquisition:

- ^1H NMR: The spectrum is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). Key acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width that encompasses all proton signals (typically 0-12 ppm), and a relaxation delay of 1-5 seconds.
- ^{13}C NMR: The ^{13}C NMR spectrum for **cis-3-Nonene** referenced above was obtained on a Varian HA-100 instrument using the neat liquid.^[1] A modern experiment would typically be run on a spectrometer operating at a ^{13}C frequency of 100 MHz or higher. Proton decoupling is used to simplify the spectrum to single lines for each carbon.

Infrared (IR) Spectroscopy

Sample Preparation: For a volatile liquid like **cis-3-Nonene**, the IR spectrum can be obtained using a neat liquid sample. A thin film of the liquid is placed between two salt plates (e.g., NaCl or KBr). Alternatively, a gas-phase spectrum can be acquired by introducing the vapor into a gas cell.

Instrumentation and Acquisition: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum. The spectrum is typically recorded over the mid-infrared range ($4000\text{--}400\text{ cm}^{-1}$). A background spectrum of the empty sample holder (or air) is first recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

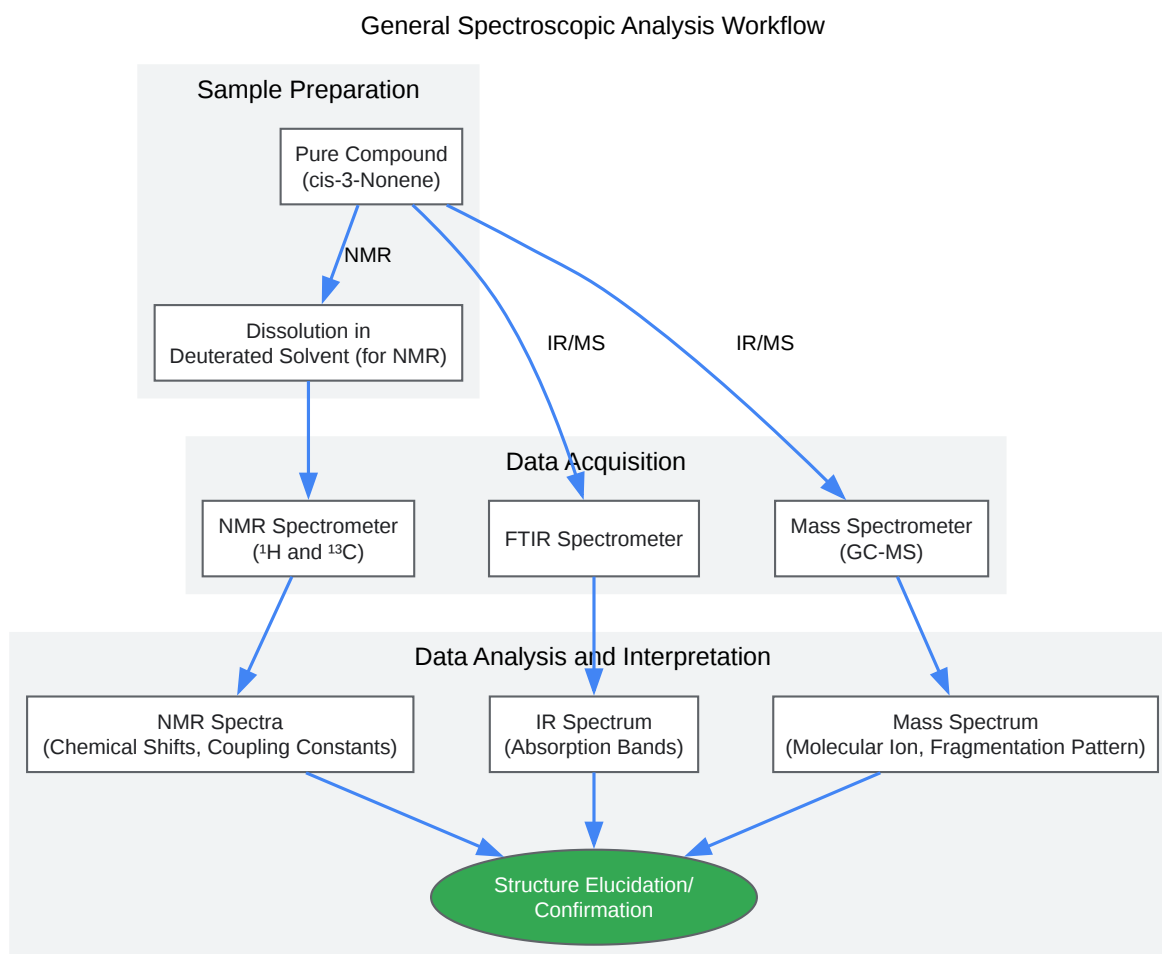
Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, typically via a gas chromatograph (GC-MS) for volatile compounds, which separates it from any

impurities.^[3] In the ion source, the molecules are bombarded with a beam of high-energy electrons (typically 70 eV) in a technique known as electron ionization (EI). This process removes an electron from the molecule to form a molecular ion ($[M]^+$) and also causes fragmentation.

Mass Analysis and Detection: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). A detector then records the abundance of each ion.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **cis-3-Nonene**.



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Caption: Workflow for Spectroscopic Analysis.

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